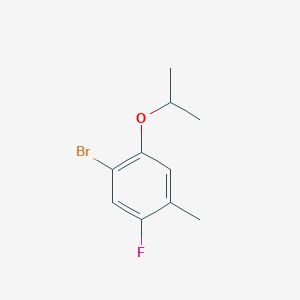
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-isocyanatoheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-isocyanatoheptane is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an isocyanate functional group. This compound is of interest due to its unique chemical properties, which make it useful in various industrial and scientific applications.
Métodos De Preparación
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-isocyanatoheptane typically involves the fluorination of heptane derivatives followed by the introduction of the isocyanate group. Common synthetic routes include:
Isocyanate Introduction: The isocyanate group can be introduced via the reaction of an amine precursor with phosgene or through the use of other isocyanate-forming reagents.
Industrial production methods often involve large-scale fluorination processes followed by the controlled addition of the isocyanate group under specific reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-isocyanatoheptane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates.
Addition Reactions: The isocyanate group can also undergo addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of urea derivatives.
Oxidation and Reduction: While the fluorinated backbone is generally resistant to oxidation and reduction, the isocyanate group can be reduced to form amines under specific conditions.
Common reagents used in these reactions include amines, alcohols, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include urea derivatives, carbamates, and amines.
Aplicaciones Científicas De Investigación
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-isocyanatoheptane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Biology: In biological research, the compound is used to modify proteins and other biomolecules to study their interactions and functions.
Medicine: The compound’s derivatives are explored for potential use in drug delivery systems and as diagnostic agents due to their unique chemical properties.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants that require high performance in harsh environments.
Mecanismo De Acción
The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-isocyanatoheptane exerts its effects is primarily through its reactive isocyanate group. This group can form covalent bonds with nucleophiles, leading to the modification of target molecules. The fluorinated backbone provides stability and resistance to degradation, making the compound suitable for use in demanding applications.
Comparación Con Compuestos Similares
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-isocyanatoheptane can be compared with other fluorinated isocyanates such as:
This compound: Similar in structure but with variations in the fluorination pattern or the length of the carbon chain.
Perfluoroisocyanates: Compounds where all hydrogen atoms are replaced by fluorine, offering even higher stability and resistance to chemical attack.
The uniqueness of this compound lies in its specific combination of fluorination and the presence of the reactive isocyanate group, which provides a balance of reactivity and stability.
Propiedades
Número CAS |
335-91-1 |
|---|---|
Fórmula molecular |
C8F15NO |
Peso molecular |
411.07 g/mol |
Nombre IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-isocyanatoheptane |
InChI |
InChI=1S/C8F15NO/c9-2(10,3(11,12)5(15,16)7(19,20)21)4(13,14)6(17,18)8(22,23)24-1-25 |
Clave InChI |
UCIPLWURKHSKRH-UHFFFAOYSA-N |
SMILES canónico |
C(=NC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B14760565.png)

![S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate](/img/structure/B14760575.png)
![Chloro[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14760581.png)
![1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B14760584.png)


![(5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14760591.png)





